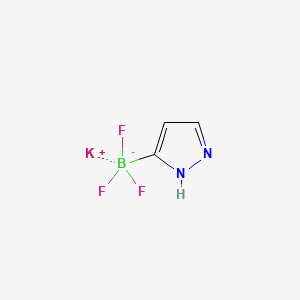

Potassium 1H-pyrazole-5-trifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(1H-pyrazol-5-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-2-8-9-3;/h1-2H,(H,8,9);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHYBMZHGRWURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=NN1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649121 | |

| Record name | Potassium trifluoro(1H-pyrazol-5-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013640-87-3 | |

| Record name | Potassium trifluoro(1H-pyrazol-5-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1013640-87-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium 1H-pyrazole-5-trifluoroborate from Pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of potassium 1H-pyrazole-5-trifluoroborate, a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmaceuticals, and its functionalization is of paramount importance.[1][2][3] This document details a robust two-step synthetic pathway commencing from pyrazole, involving a regioselective borylation at the C5 position, followed by conversion to the highly stable and versatile potassium trifluoroborate salt. The guide elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the critical parameters for successful synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this important chemical entity in their synthetic endeavors.

Introduction: The Significance of Pyrazole-Containing Compounds and the Utility of Organotrifluoroborates

The pyrazole nucleus is a cornerstone in the design of modern pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The metabolic stability of the pyrazole ring makes it a favored scaffold in drug design.[2] Consequently, methods for the selective functionalization of pyrazoles are of high value to the scientific community.

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids and their esters in many chemical transformations.[3][4] They are generally air- and moisture-stable crystalline solids, which simplifies handling and storage.[3][5] Their enhanced stability and predictable reactivity make them ideal partners in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency.[6]

This guide focuses on the synthesis of this compound, a reagent that combines the desirable pharmaceutical properties of the pyrazole core with the synthetic advantages of the potassium trifluoroborate functional group.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound from pyrazole is most effectively achieved through a two-step process:

-

Regioselective Borylation of Pyrazole: The introduction of a boron moiety at the C5 position of the pyrazole ring. This is achieved through a directed lithiation of an N-protected pyrazole, followed by quenching with a suitable boron electrophile.

-

Conversion to the Potassium Trifluoroborate Salt: The resulting pyrazole-5-boronic acid or its ester is then converted to the final product by treatment with potassium hydrogen fluoride (KHF₂).[7][8]

Step 1: Regioselective Borylation of Pyrazole

Direct C-H borylation of pyrazole can be challenging due to the presence of multiple reactive sites.[9] To achieve regioselectivity at the C5 position, a strategy involving protection of the N1 position followed by directed lithiation is employed. The choice of the protecting group is critical; it must be easily introduced and removed and should direct the deprotonation to the desired C5 position. A common and effective protecting group for this purpose is the tert-butyldimethylsilyl (TBS) group.

The mechanism proceeds as follows:

-

N-Protection: Pyrazole is reacted with a silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base to afford 1-(tert-butyldimethylsilyl)-1H-pyrazole.

-

Directed Lithiation: The N-silylated pyrazole is then treated with a strong base, typically n-butyllithium (n-BuLi), at low temperature. The bulky silyl group at the N1 position sterically hinders deprotonation at the C3 position, directing the lithium-halogen exchange to the C5 position.

-

Borylation: The resulting 5-lithiated pyrazole is quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate.

-

Deprotection and Hydrolysis: Acidic workup simultaneously removes the N-silyl protecting group and hydrolyzes the boronate ester to yield 1H-pyrazole-5-boronic acid.

Step 2: Conversion to this compound

The conversion of the pyrazole-5-boronic acid to its corresponding potassium trifluoroborate salt is a straightforward and high-yielding reaction. This transformation was popularized by Vedejs and co-workers and relies on the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂).[7][8] The use of KHF₂ is crucial as simple fluoride sources like KF are generally ineffective at displacing the hydroxyl groups of the boronic acid.[7]

The reaction is typically carried out in a mixture of methanol and water. The KHF₂ provides both the potassium counterion and the fluoride ions necessary to form the stable trifluoroborate anion. The product precipitates from the reaction mixture and can be isolated by filtration.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Pyrazole | 98% | Sigma-Aldrich | |

| tert-Butyldimethylsilyl chloride (TBSCl) | 97% | Sigma-Aldrich | |

| Imidazole | 99% | Sigma-Aldrich | |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Handle under inert atmosphere |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | |

| Triisopropyl borate | 98% | Sigma-Aldrich | |

| Hydrochloric acid (HCl) | 2 M aqueous solution | Fisher Scientific | |

| Potassium hydrogen fluoride (KHF₂) | 98% | Sigma-Aldrich | Corrosive and toxic , handle with extreme care |

| Methanol (MeOH) | ACS grade | Fisher Scientific | |

| Diethyl ether (Et₂O) | ACS grade | Fisher Scientific |

Safety Precaution: Potassium hydrogen fluoride (KHF₂) is corrosive and highly toxic. It can cause severe burns upon skin contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

Step-by-Step Synthesis

Step 1: Synthesis of 1H-pyrazole-5-boronic acid

-

N-Protection of Pyrazole:

-

To a solution of pyrazole (1.0 eq) and imidazole (2.2 eq) in anhydrous dichloromethane (DCM), add tert-butyldimethylsilyl chloride (TBSCl) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(tert-butyldimethylsilyl)-1H-pyrazole, which can be used in the next step without further purification.

-

-

Lithiation and Borylation:

-

Dissolve the crude 1-(tert-butyldimethylsilyl)-1H-pyrazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Deprotection and Isolation:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is approximately 2.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Extract the aqueous layer with diethyl ether to remove any non-polar impurities.

-

The aqueous layer containing the product can be used directly in the next step or concentrated to isolate the crude 1H-pyrazole-5-boronic acid.

-

Step 2: Synthesis of this compound

-

Formation of the Trifluoroborate Salt:

-

To the aqueous solution of crude 1H-pyrazole-5-boronic acid (1.0 eq) from the previous step, add methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of potassium hydrogen fluoride (KHF₂) (4.0 eq) in water and add it slowly to the boronic acid solution. A thick white precipitate should form.[5]

-

Stir the slurry for 30 minutes at 0 °C and then for an additional hour at room temperature.

-

-

Isolation and Purification:

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold methanol and then with diethyl ether.

-

Dry the product under high vacuum to afford this compound as a white crystalline solid.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Alternative Synthetic Routes

While the described method is robust, it is noteworthy that other synthetic strategies exist for the preparation of pyrazole-5-trifluoroborates. One such method involves the regioselective condensation of hydrazines with ynone trifluoroborates.[10][11] This approach builds the pyrazole ring and incorporates the trifluoroborate group in a single convergent step, offering an alternative for accessing diversely substituted pyrazole trifluoroborates.

Conclusion

This technical guide has detailed a reliable and scalable synthesis of this compound from commercially available pyrazole. The presented two-step protocol, involving a regioselective borylation followed by conversion to the trifluoroborate salt, provides a practical route to this valuable synthetic intermediate. The stability and versatility of the final product make it an attractive building block for applications in drug discovery and development. By following the detailed procedures and adhering to the safety precautions outlined, researchers can confidently synthesize this important compound for their research programs.

References

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

- Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Rahali, A., Le Floch, N., Allouche, F., & Doucet, H. (2023). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus. Chimie, 26(1), 1-11.

- Bialy, L., Fricero, P., Harrity, J. P. A., & Méndez, M. (2017). Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles. The Journal of Organic Chemistry, 82(3), 1688–1696.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).

- Vedejs, E., & Chapman, R. W. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020-3027.

- Rahali, A., Le Floch, N., Allouche, F., & Doucet, H. (2023). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.

- Molander, G. A., & Ham, J. (2006).

-

ResearchGate. (n.d.). Borylation of pyrazole and its derivatives. Retrieved from [Link]

- Boelke, A., & Fernandez, P. (2014). Functional Group Directed C–H Borylation. Chemical Society Reviews, 43(9), 3278-3299.

- Lee, H., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6885.

-

Scite.ai. (n.d.). Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles. Retrieved from [Link]

- Ma, X., & Yu, E. C. (2022). Recent Synthetic Advances in Borylated Pyrazoles. Tetrahedron Letters, 104, 153943.

- Zarezin, D. P., et al. (2021). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. Chemistry of Heterocyclic Compounds, 57(8), 754-763.

- Lee, H., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids.

- Slaninova, V., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4781.

- Dudnik, A. S., & Lloyd-Jones, G. C. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(33), 4795-4797.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Karayeva, A. R. (2021). SYNTHESIS AND CONVERSION OF PYRAZOLE DERIVATIVES. CHEMICAL PROBLEMS, 19(3), 209-214.

- Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

Sources

- 1. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]

- 10. Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

An In-Depth Technical Guide to Potassium 1H-pyrazole-5-trifluoroborate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Emergence of Organotrifluoroborates in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for molecular building blocks that offer both stability and versatile reactivity is paramount. Among these, potassium organotrifluoroborates have distinguished themselves as exceptionally valuable reagents.[1][2] Unlike their boronic acid counterparts, which can be prone to decomposition and protodeboronation, organotrifluoroborates exhibit remarkable stability to both air and moisture, allowing for easier handling and storage.[1][2][3][4] This stability, coupled with their diverse reactivity in cross-coupling reactions, has positioned them as indispensable tools for medicinal chemists.[1][2]

This guide focuses on a particularly important member of this class: Potassium 1H-pyrazole-5-trifluoroborate. The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its ability to engage in various biological interactions.[5][6] The combination of the stable trifluoroborate functionality with the pharmacologically significant pyrazole core makes this reagent a powerful tool for the synthesis of novel therapeutic agents.[5][6][7][8] This document provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. This compound is a white to off-white powder with a melting point in the range of 196-200 °C. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1013640-87-3 | [9] |

| Molecular Formula | C₃H₃BF₃KN₂ | [9] |

| Molecular Weight | 173.97 g/mol | [9] |

| Appearance | Powder | |

| Melting Point | 196-200 °C | |

| InChI Key | QNHYBMZHGRWURK-UHFFFAOYSA-N | |

| SMILES | [K+].F(F)c1cc[nH]n1 |

While detailed public spectroscopic data specifically for this compound is not extensively available, the characterization of related pyrazole-containing organoboron compounds often involves a suite of standard analytical techniques.[10] These typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are crucial for confirming the structure and purity of the compound. The ¹H NMR spectrum would show characteristic signals for the pyrazole ring protons. The ¹⁹F NMR would exhibit a signal corresponding to the trifluoroborate group, and ¹¹B NMR would confirm the tetracoordinate nature of the boron atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H bond of the pyrazole ring and the B-F bonds of the trifluoroborate moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Synthesis and Purification: A Robust and Scalable Protocol

The synthesis of potassium organotrifluoroborates is generally a straightforward process, often involving the reaction of a corresponding organoboron reagent with potassium hydrogen fluoride (KHF₂).[3][4] This method is advantageous due to the low cost and ready availability of KHF₂.[3] A common route to this compound involves the initial formation of a pyrazoleboronic acid or a boronate ester, followed by conversion to the trifluoroborate salt.[11]

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Potassium hydrogen fluoride (KHF₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Lithiation: To a solution of 1H-pyrazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour. This step deprotonates the pyrazole ring, creating a nucleophilic species.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight. The lithiated pyrazole attacks the boron atom of the trialkyl borate, forming a boronate ester intermediate.

-

Hydrolysis and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (1 M) until the solution is acidic. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyrazoleboronic acid or its ester.

-

Trifluoroborate Salt Formation: Dissolve the crude boronic acid/ester in methanol. Add a solution of KHF₂ (3.0 eq) in water. Stir the mixture at room temperature for 1 hour. A precipitate should form. The fluoride ions from KHF₂ displace the alkoxy or hydroxyl groups on the boron atom to form the stable trifluoroborate salt.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then with cold diethyl ether. Dry the solid under vacuum to afford this compound as a white powder. The purity can be assessed by NMR spectroscopy.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] this compound is an excellent coupling partner in these reactions, allowing for the direct installation of the pyrazole moiety onto a wide range of aryl and heteroaryl halides or triflates.[3][12]

General Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Cross-Coupling with an Aryl Bromide

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), Pd(OAc)₂ (2-5 mol%), RuPhos (4-10 mol%), and Cs₂CO₃ (2.0 eq).

-

Degassing: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition and Reaction: Add degassed toluene and water (typically in a 10:1 ratio). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl-pyrazole.

Stability, Handling, and Storage

One of the primary advantages of potassium organotrifluoroborates is their stability.[1][3] this compound is a solid that is stable to air and moisture, making it significantly easier to handle than many other organoboron reagents.[3][4]

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, rinse thoroughly with water.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

No special precautions, such as storage under an inert atmosphere, are typically required for long-term storage.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its inherent stability, coupled with the pharmacological importance of the pyrazole moiety, makes it an attractive reagent for the synthesis of complex molecules.[5][6] The straightforward protocols for its synthesis and its broad applicability in robust C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling ensure its continued and widespread use in the pharmaceutical and agrochemical industries.[3] As the demand for novel and diverse chemical matter continues to grow, the utility of well-characterized and reliable reagents such as this compound will only become more pronounced.

References

-

Title: Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: PMC - NIH URL: [Link]

-

Title: Light-Mediated Cross-Coupling of Anomeric Trifluoroborates Source: PMC - NIH URL: [Link]

-

Title: Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. Source: Semantic Scholar URL: [Link]

-

Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: Current Opinion in Drug Discovery & Development URL: [Link]

-

Title: Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate Source: Organic Syntheses URL: [Link]

-

Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: PubMed URL: [Link]

-

Title: Potassium 1H-pyrazole-3-triflu | 711144-250MG | SIGMA-ALDRICH | SLS Source: Scientific Laboratory Supplies (SLS) URL: [Link]

-

Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: PMC - NIH URL: [Link]

-

Title: Potassium alkyltrifluoroborate synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Photoelectron spectra of potassium salts of hydrotris(pyrazol-1-yl)borates: Electronic structure of the electron withdrawing scorpionates Source: ResearchGate URL: [Link]

-

Title: Potassium aryltrifluoroborate synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of potassium trifluoroborates Source: Organic Chemistry Portal URL: [Link]

-

Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: NIH URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

-

Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]

-

Title: Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation Source: PubMed URL: [Link]

-

Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: PubMed URL: [Link]

-

Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Taylor & Francis Online URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. | Semantic Scholar [semanticscholar.org]

- 13. Potassium 1-methyl-1H-pyrazole-5-trifluoroborate 95 1258323-45-3 [sigmaaldrich.com]

The Advent and Ascendance of Pyrazole Trifluoroborates: A Technical Guide for the Modern Researcher

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and burgeoning applications of pyrazole trifluoroborates. Tailored for researchers, scientists, and professionals in drug development, this document navigates the historical context of pyrazole and organoboron chemistry, leading to the innovative development of pyrazole trifluoroborates. We will explore the pivotal synthetic methodologies, delve into the unique physicochemical properties of these compounds, and illuminate their expanding role in medicinal chemistry and agrochemical research, with a particular focus on their utility as bioisosteres and versatile synthetic intermediates. This guide is designed to be a definitive resource, integrating expert insights with detailed, actionable protocols to empower researchers in harnessing the full potential of this promising class of molecules.

Introduction: A Tale of Two Moieties

The field of synthetic chemistry is perpetually driven by the quest for novel molecular scaffolds that offer enhanced stability, functionality, and biological activity. The fusion of two venerable classes of compounds—pyrazoles and organoboron species—has given rise to a particularly compelling and versatile new entity: the pyrazole trifluoroborate.

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, have been a cornerstone of medicinal and agricultural chemistry for over a century.[1][2] Their story begins in 1883 with Ludwig Knorr's synthesis of a pyrazole derivative, a discovery that unlocked a treasure trove of compounds with a vast spectrum of biological activities.[1][3] From anti-inflammatory drugs to potent fungicides, the pyrazole core is a privileged scaffold in modern chemical research.[4][5]

Concurrently, the field of organoboron chemistry has undergone its own remarkable evolution. Once considered esoteric and hydrolytically unstable, organoboron compounds have been transformed into indispensable tools for synthetic chemists. A pivotal moment in this transformation was the development of potassium organotrifluoroborates, which are air- and moisture-stable, crystalline solids.[6] This enhanced stability, coupled with their unique reactivity, has cemented their role in a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7]

The convergence of these two rich chemical histories has culminated in the emergence of pyrazole trifluoroborates. These hybrid molecules synergistically combine the desirable biological and structural properties of the pyrazole ring with the stability and versatile reactivity of the trifluoroborate group. This guide will illuminate the path of their discovery, from their conceptual origins to their modern-day synthesis and application, providing researchers with the foundational knowledge and practical tools to explore this exciting chemical space.

The Genesis of Pyrazole Trifluoroborates: A Historical Perspective

While the synthesis of pyrazoles dates back to the late 19th century, and the stabilization of organoboron compounds as trifluoroborates gained traction in the mid-1990s, the deliberate synthesis and exploration of pyrazole trifluoroborates as a distinct class of reagents is a more recent development. The foundational work on pyrazolylboranes and their complexes laid the groundwork for understanding the interaction between these two moieties.[8]

The modern era of pyrazole trifluoroborates was significantly advanced by the work of Professor Joseph P.A. Harrity and his research group. Their pioneering efforts in the 2010s demonstrated a highly efficient and regioselective method for the synthesis of pyrazole 5-trifluoroborates through the condensation of ynone trifluoroborates with hydrazines.[8][9][10] This breakthrough provided a practical and scalable route to a wide array of previously inaccessible pyrazole building blocks, sparking a surge of interest in their potential applications.

dot graphdot { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Figure 1: A diagram illustrating the historical development paths of pyrazole and organoboron chemistry, culminating in the modern synthesis of pyrazole trifluoroborates.

Synthesis of Pyrazole Trifluoroborates: A Modern Approach

The cornerstone of modern pyrazole trifluoroborate synthesis is the regioselective condensation of ynone trifluoroborates with various hydrazine derivatives.[11][12] This method, largely developed by the Harrity group, offers a robust and versatile platform for accessing a diverse range of pyrazole 5-trifluoroborates.[8][9]

The general synthetic pathway involves a two-pot process starting from readily available propargylic alcohols. These are first converted to the corresponding ynone trifluoroborates, which are then cyclized with hydrazines to yield the desired pyrazole trifluoroborate salts.[10] This approach provides excellent regiocontrol and high yields, making it amenable to library synthesis and medicinal chemistry applications.[11]

dot graphdot { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} } Figure 2: A simplified workflow for the synthesis of pyrazole 5-trifluoroborates from propargylic alcohols and hydrazines.

Detailed Experimental Protocol: Synthesis of Potassium Pyrazole-5-Trifluoroborates

The following is a generalized, step-by-step protocol for the synthesis of a representative pyrazole 5-trifluoroborate, adapted from the work of Harrity and coworkers.[11]

Step 1: Synthesis of the Ynone Trifluoroborate Intermediate

-

To a solution of the corresponding propargylic alcohol in a suitable solvent (e.g., THF), add a strong base (e.g., n-BuLi) at low temperature (-78 °C) under an inert atmosphere.

-

After stirring for a defined period, add a borane source (e.g., iso-propoxy-pinacolborane) and allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of potassium hydrogen difluoride (KHF2).

-

Isolate the ynone trifluoroborate salt by filtration and wash with a suitable solvent (e.g., acetone).

Step 2: Cyclization to the Pyrazole Trifluoroborate

-

Dissolve the ynone trifluoroborate in a suitable solvent (e.g., ethanol).

-

Add the desired hydrazine derivative to the solution.

-

Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and isolate the pyrazole trifluoroborate product by filtration.

-

Wash the product with a cold solvent and dry under vacuum.

Physicochemical Properties and Characterization

Pyrazole trifluoroborates are typically white to off-white crystalline solids that exhibit good stability under ambient conditions.[6] Their stability to air and moisture is a significant advantage over their boronic acid counterparts, facilitating easier handling, purification, and storage.[7]

Table 1: General Physicochemical Properties of Pyrazole Trifluoroborates

| Property | Description |

| Physical State | Crystalline solids |

| Stability | Air and moisture stable |

| Solubility | Generally soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and alcohols. Limited solubility in water and nonpolar organic solvents. |

Spectroscopic Characterization

The structural elucidation of pyrazole trifluoroborates relies on a combination of standard spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: These techniques are essential for confirming the pyrazole ring structure and the nature of the substituents. The chemical shifts of the pyrazole ring protons and carbons are characteristic and can be used to determine the regiochemistry of the product.[13][14]

-

¹⁹F NMR Spectroscopy: The trifluoroborate group gives a characteristic sharp singlet in the ¹⁹F NMR spectrum, typically around -135 to -145 ppm, providing unambiguous evidence for its presence.[3][15]

-

¹¹B NMR Spectroscopy: The boron atom of the trifluoroborate group also gives a characteristic signal in the ¹¹B NMR spectrum.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

Applications in Drug Discovery and Agrochemicals

The unique combination of a biologically active pyrazole core and a versatile trifluoroborate handle makes these compounds highly attractive for applications in drug discovery and agrochemical research.[4][5]

Versatile Intermediates for Library Synthesis

The stability of the trifluoroborate group allows for chemoselective functionalization of other positions on the pyrazole ring.[11][12] For instance, the C4 position can be halogenated without affecting the C5-trifluoroborate moiety. This orthogonality enables the sequential and regiocontrolled introduction of various substituents through cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][11] This modularity is invaluable for generating diverse libraries of polysubstituted pyrazoles for biological screening.[9]

dot graphdot { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} } Figure 3: A diagram illustrating the sequential functionalization of a pyrazole 5-trifluoroborate via halogenation and Suzuki-Miyaura cross-coupling reactions.

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to modulate a molecule's activity, selectivity, and pharmacokinetic profile.[16] The trifluoroborate group has emerged as a potential bioisostere for the carboxylic acid functionality. While distinct in their elemental composition, both groups are anionic at physiological pH and can engage in similar non-covalent interactions with biological targets. The exploration of pyrazole trifluoroborates as carboxylic acid bioisosteres is an active area of research with the potential to yield novel therapeutic agents with improved properties.[17]

Agrochemical Applications

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercialized fungicides, herbicides, and insecticides containing this heterocyclic core.[18][19] The introduction of a trifluoroborate group can influence the lipophilicity, metabolic stability, and mode of action of these compounds.[4] The development of novel pyrazole trifluoroborate-based agrochemicals is a promising avenue for addressing the ongoing challenges of pest and disease resistance in agriculture.

Future Outlook

The field of pyrazole trifluoroborates, while relatively young, is poised for significant growth. The robust synthetic methodologies now in place provide a solid foundation for further exploration of their chemical space. Future research is likely to focus on:

-

Expansion of the synthetic toolbox: The development of new methods for the synthesis of pyrazole trifluoroborates with different substitution patterns and at other positions on the pyrazole ring.

-

In-depth biological evaluation: Comprehensive screening of pyrazole trifluoroborate libraries against a wide range of biological targets to identify new lead compounds for drug and agrochemical development.

-

Exploration of novel applications: Investigating the utility of pyrazole trifluoroborates in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as ligands in catalysis.

Conclusion

Pyrazole trifluoroborates represent a compelling class of molecules at the intersection of heterocyclic and organoboron chemistry. Their unique combination of stability, versatility, and potential biological activity makes them a valuable addition to the modern chemist's toolkit. This guide has provided a comprehensive overview of their discovery, synthesis, properties, and applications, with the aim of empowering researchers to further unlock the potential of these remarkable compounds.

References

-

Elemental exchange: Bioisosteric replacement of phosphorus by boron in drug design. (2023). European Journal of Medicinal Chemistry, 115761. [Link]

-

Elemental exchange: Bioisosteric replacement of phosphorus by boron in drug design | Request PDF. (n.d.). ResearchGate. [Link]

-

Fricero, P., Bialy, L., Brown, A. W., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2017). Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully-Functionalized Pyrazoles. White Rose ePrints. [Link]

-

Electronic Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

-

Fricero, P., Bialy, L., Brown, A. W., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2017). Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles. The Journal of Organic Chemistry, 82(3), 1688–1696. [Link]

-

19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). (n.d.). ResearchGate. [Link]

-

Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2009). Organic & Biomolecular Chemistry, 7(11), 2155. [Link]

-

(PDF) Pyrazaboles and pyrazolylboranes. (2022). ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013). DSpace@MIT. [Link]

-

The importance of trifluoromethyl pyridines in crop protection | Request PDF. (2025). ResearchGate. [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

Brown, A. W., Fricero, P., & Harrity, J. P. A. (2012). Synthesis of ynone trifluoroborates toward functionalized pyrazoles. Organic Letters, 14(20), 5354–5357. [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). Toxins, 14(11), 743. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]

-

Fricero, P., Bialy, L., Brown, A. W., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2017). Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles. PubMed. [Link]

-

Pyrazole chemistry in crop protection. (2007). Semantic Scholar. [Link]

-

Bioisosteres of Common Functional Groups. (n.d.). [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (2025). ResearchGate. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2009). Europe PubMed Central. [Link]

-

Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection | Request PDF. (2025). ResearchGate. [Link]

-

A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (n.d.). International Journal of Research and Review. [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. [Link]

-

Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis | PDF. (n.d.). Scribd. [Link]

-

Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. (2009). University of Bristol. [Link]

-

Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). Molecules, 26(22), 6848. [Link]

- Synthesis method of pyrazole-4-boronic acid pinacol ester. (2020).

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2020). eGrove. [Link]

-

Syntheses and reactions of pyrazaboles. (1967). Inorganic Chemistry, 6(8), 1587–1590. [Link]

-

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities... (2020). Molecules, 25(16), 3630. [Link]

-

Organotrifluoroborate. (n.d.). Wikipedia. [Link]

Sources

- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bristol.ac.uk [bristol.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. ctppc.org [ctppc.org]

- 16. Elemental exchange: Bioisosteric replacement of phosphorus by boron in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Organotrifluoroborates in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotrifluoroborates have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Initially perceived as chemical curiosities, these tetracoordinate boron "ate" complexes are now recognized as exceptionally stable, crystalline, and versatile surrogates for boronic acids and other organoboron reagents.[1][2] Their remarkable stability to air and moisture simplifies handling and storage, while their unique reactivity profile enables a broad range of applications, most notably in transition-metal-catalyzed cross-coupling reactions.[3][4][5] This guide provides a comprehensive overview of the synthesis, properties, and core applications of organotrifluoroborates, with a focus on the mechanistic rationale behind their utility and detailed protocols for their practical implementation. We will explore their pivotal role in Suzuki-Miyaura couplings, rhodium-catalyzed additions, and their transformative impact on specialized fields such as Positron Emission Tomography (PET) imaging.

Introduction: A Paradigm Shift in Organoboron Chemistry

For decades, the landscape of carbon-carbon bond formation has been dominated by transition-metal-catalyzed reactions, with the Suzuki-Miyaura coupling standing as a pillar of synthetic strategy.[3][6] The reaction's success is largely attributed to the utility of organoboron reagents, particularly boronic acids and their esters. These compounds offered a favorable balance of reactivity and functional group tolerance, with the added benefit of low toxicity compared to alternatives like organostannanes.[3]

However, the practical application of traditional organoboron reagents is not without its challenges:

-

Instability: Many boronic acids are prone to decomposition upon storage and can be sensitive to air and moisture.[1] Vinylboronic acid, for instance, readily polymerizes and is difficult to isolate.[7]

-

Purification Difficulties: Boronic acids are often challenging to purify, complicating their use in high-purity applications required for drug development.[1]

-

Stoichiometric Ambiguity: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][8] This can introduce uncertainty regarding the precise stoichiometry of the active reagent in a reaction.[8]

The introduction of potassium organotrifluoroborate salts, K[RBF₃], marked a significant advancement, addressing many of these limitations.[9] First systematically explored for synthesis by Vedejs and others, these compounds are typically crystalline, free-flowing solids that exhibit exceptional stability towards oxygen and water, allowing them to be stored indefinitely at room temperature without special precautions.[1][3][10] This stability stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms, rendering the C-B bond less susceptible to protodeboronation.[1][11]

Synthesis and Preparation of Potassium Organotrifluoroborates

The accessibility of organotrifluoroborates is a key driver of their widespread adoption. Several reliable methods have been established for their synthesis, accommodating a vast array of functional groups and structural motifs.

From Isolated Boronic Acids

The most direct and widely used method involves the conversion of a pre-existing boronic acid. In 1995, Vedejs et al. reported that treating an arylboronic acid with potassium hydrogen difluoride (KHF₂) in aqueous methanol efficiently yields the corresponding potassium aryltrifluoroborate.[3] This method is highly effective because KHF₂ is capable of displacing the hydroxyl ligands of boronic acids and their associated boroxine anhydrides.[3]

One-Pot Synthesis from Organometallic Reagents

Workflow for Organotrifluoroborate Synthesis

The diagram below illustrates the two primary synthetic pathways to potassium organotrifluoroborates.

Caption: Primary synthetic routes to potassium organotrifluoroborates.

Properties and Advantages: A Comparative Overview

The utility of organotrifluoroborates is best understood by comparing their properties directly with those of their boronic acid counterparts.

| Property | Organotrifluoroborates (K[RBF₃]) | Boronic Acids (RB(OH)₂) | Causality & Field Insight |

| Physical State | Crystalline, free-flowing solids.[1] | Often amorphous or waxy solids. | The ionic salt nature promotes crystallinity, simplifying weighing, handling, and purification by recrystallization.[12] |

| Stability | Exceptionally stable to air and moisture; can be stored indefinitely.[1][10] | Prone to dehydration (forming boroxines) and protodeboronation.[1][8] | The tetracoordinate boron "ate" complex is kinetically stable and protects the C-B bond from hydrolysis under neutral conditions.[11] |

| Stoichiometry | Monomeric structure ensures precise stoichiometry.[11] | Exists as an equilibrium mixture with dimeric and trimeric anhydrides (boroxines).[8] | Precise stoichiometry is critical in drug development and process chemistry for reproducibility and minimizing side products. |

| Handling | Easy to handle, no special precautions needed.[13] | Can require inert atmosphere for sensitive substrates; purification is often difficult. | Simplified handling reduces experimental overhead and improves workflow efficiency in both research and production settings. |

| Solubility | Potassium salts are soluble in polar solvents (MeOH, H₂O). Tetrabutylammonium salts are soluble in organic solvents (CH₂Cl₂, CHCl₃).[8] | Variable, often moderately soluble in organic solvents. | The ability to tune solubility by changing the counter-ion (e.g., K⁺ to Bu₄N⁺) provides significant flexibility for reaction design.[8] |

Core Applications in Organic Synthesis

Organotrifluoroborates function as "protected" forms of boronic acids.[11][13][14] Under the basic or aqueous conditions often used in cross-coupling, they slowly hydrolyze to release the active tricoordinate boronic acid, which then participates in the catalytic cycle.[13][15] This slow-release mechanism can be advantageous, minimizing side reactions like protodeboronation and homo-coupling that can occur with high concentrations of free boronic acid.[11]

The Suzuki-Miyaura Cross-Coupling Reaction

This is the quintessential application of organotrifluoroborates.[6] They are highly effective partners for the palladium-catalyzed coupling of sp²-, sp³-, and sp-hybridized carbon centers with a wide range of organic halides and triflates.[9][16] The reaction tolerates a vast array of functional groups, making it a powerful tool for constructing complex molecular architectures.[7]

Catalytic Cycle: The generally accepted mechanism involves an initial hydrolysis of the organotrifluoroborate to the corresponding boronic acid. This species then enters the palladium catalytic cycle, which proceeds through oxidative addition, transmetalation, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Caption: Suzuki-Miyaura cycle using an organotrifluoroborate.

Rhodium-Catalyzed Additions

Organotrifluoroborates have proven to be superior to boronic acids in many rhodium-catalyzed reactions.[3] This enhanced reactivity is often attributed to a more facile transmetalation step from the boron species to the rhodium center.[3] Key applications include:

-

1,4-Conjugate Additions: The addition of aryl- and alkenyltrifluoroborates to α,β-unsaturated ketones (enones) and other Michael acceptors.[3][17]

-

Asymmetric Additions: Chiral rhodium catalysts can effect the enantioselective addition of organotrifluoroborates to electrophiles like N-sulfonyl ketimines, providing access to chiral amines.[18]

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of C-N and C-O bonds using copper catalysts.[19][20] Organotrifluoroborates can serve as effective aryl donors in these reactions, coupling with amines, amides, phenols, and alcohols under mild conditions, often open to the air.[19][20][21] This reaction provides a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination.[20]

A Frontier Application: [¹⁸F]-Organotrifluoroborates for PET Imaging

A transformative application of organotrifluoroborate chemistry lies in the field of medical imaging. Positron Emission Tomography (PET) is a powerful diagnostic tool that requires the use of molecules labeled with a positron-emitting isotope, with fluorine-18 ([¹⁸F]) being the most preferred due to its ideal nuclear properties.[22][23][24]

However, the short half-life of ¹⁸F (~110 minutes) demands extremely rapid and efficient radiolabeling methods.[22][25] Traditional C-¹⁸F bond formation is often slow and requires harsh, anhydrous conditions incompatible with sensitive biomolecules like peptides.

The formation of a B-¹⁸F bond using organotrifluoroborate precursors provides a groundbreaking solution.[22] Researchers have developed methods where a boronic acid or ester precursor, conjugated to a targeting peptide, can be labeled with aqueous [¹⁸F]-fluoride in a single, rapid step.[22][23][25]

Workflow for PET Tracer Synthesis

Caption: Workflow for ¹⁸F-labeling of peptides via organotrifluoroborates.

This method satisfies the stringent demands of clinical tracer production: it is fast, occurs in water, gives high radiochemical yields, and avoids the need for complex purification, representing a major leap forward for personalized medicine and drug development.[22][25]

Experimental Protocols

The following protocols are provided as validated, representative examples for the synthesis and application of potassium organotrifluoroborates.

Protocol 1: Preparation of Potassium Phenyltrifluoroborate from Phenylboronic Acid

This procedure is adapted from standard literature methods and demonstrates the fundamental conversion of a boronic acid to its corresponding trifluoroborate salt.[11]

-

Materials: Phenylboronic acid (1.0 equiv), Methanol, Potassium hydrogen difluoride (KHF₂) (3.0 equiv), Water, Round-bottom flask, Magnetic stir bar, Ice bath.

-

Safety Note: KHF₂ is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Glassware may be etched over time.[10]

-

Procedure:

-

In a round-bottom flask, dissolve phenylboronic acid (e.g., 10.0 g) in methanol (e.g., 40 mL).

-

In a separate beaker, prepare a saturated aqueous solution of KHF₂ (e.g., ~25 g in 50 mL of water). Prepare this solution fresh.

-

Cool the methanol solution of the boronic acid to 0-5 °C using an ice bath.

-

With vigorous stirring, add the KHF₂ solution dropwise to the boronic acid solution. A thick white precipitate will form.

-

Continue stirring the slurry in the ice bath for 15-30 minutes.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold methanol and then diethyl ether to facilitate drying.

-

Dry the crystalline product under vacuum. Pure potassium phenyltrifluoroborate is obtained as a white solid.[11]

-

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Potassium Phenyltrifluoroborate

This protocol illustrates a typical palladium-catalyzed cross-coupling reaction using an organotrifluoroborate.

-

Materials: 4-Bromotoluene (1.0 equiv), Potassium phenyltrifluoroborate (1.2 equiv), Palladium(II) acetate [Pd(OAc)₂] (2 mol%), RuPhos (4 mol%), Cesium carbonate (Cs₂CO₃) (3.0 equiv), Toluene, Water, Schlenk flask or reaction vial.

-

Procedure:

-

To a Schlenk flask, add 4-bromotoluene, potassium phenyltrifluoroborate, cesium carbonate, palladium(II) acetate, and RuPhos.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and degassed water (e.g., in a 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the product, 4-methylbiphenyl.

-

Conclusion and Future Outlook

Potassium organotrifluoroborates have firmly established themselves as reagents of choice in modern organic synthesis.[3] Their superior stability, ease of handling, and predictable reactivity have expanded the scope and reliability of cornerstone reactions like the Suzuki-Miyaura coupling.[14][26] They are not merely alternatives to boronic acids but are often demonstrably superior, enabling transformations that are otherwise challenging.[6][27]

The future of organotrifluoroborate chemistry is bright. Ongoing research continues to uncover novel reactivity patterns and expand their utility into new domains, such as photoredox catalysis and the development of advanced materials. Their crucial role in the synthesis of PET radiotracers underscores their impact on human health and drug development.[22][28] For researchers and scientists, a deep understanding of these versatile reagents is no longer optional but essential for innovation at the frontiers of chemical synthesis.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008, 108(1), 288-325. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 2006, 8(10), 2031-2034. [Link]

-

Ting, R.; Perrin, D. M. [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research, 2016, 49(7), 1307-1315. [Link]

-

Perrin, D. M. et al. [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. PubMed, 2016. [Link]

-

Piettre, S. R. et al. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH, N/A. [Link]

-

Various Authors. Reports on the advancements of organotrifluoroborates and their use in PET imaging. ResearchGate, 2025. [Link]

-

Molander, G. A.; Ham, J. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. PubMed, 2006. [Link]

-

Molander, G. A.; Brown, A. R. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH, N/A. [Link]

-

Various Authors. ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate, 2010. [Link]

-

Molander, G. A. et al. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, N/A. [Link]

-

SK. Organotrifluoroborate Salts. Chem-Station Int. Ed., 2015. [Link]

-

Pu, L. et al. Rhodium-Catalyzed Asymmetric Addition of Potassium Organotrifluoroborates to N-Sulfonyl Ketimines. Organic Letters, 2008, 10(21), 4903-4906. [Link]

-

Kanegusuku, A. L. G.; Roizen, J. L. Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron Letters, 2021, 83, 153412. [Link]

-

UBC Chemistry. A local story of research translation from bench to bedside: Designing kinetically stable organotrifluoroborates as the next generation of PET imaging agents. UBC Chemistry, 2015. [Link]

-

Wikipedia. Organotrifluoroborate. Wikipedia, N/A. [Link]

-

Ting, R.; Perrin, D. M. [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research, 2016, 49(7), 1307-1315. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2006, 71(26), 9681-9686. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Sci-Hub, 2007. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate, 2007. [Link]

-

Silva, F. C. et al. Recent Advances in Organotrifluoroborates Chemistry. ResearchGate, 2007. [Link]

-

Burtoloso, A. C. B. et al. Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones. PMC - NIH, N/A. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 2015, 80(16), 7837-7848. [Link]

-

Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh, 2008. [Link]

-

Various Authors. Chan‐Lam coupling of tertiary potassium trifluoroborate salts with pyrazoles. ResearchGate, N/A. [Link]

-

Molander, G. A. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed, 2009. [Link]

-

Batey, R. A. et al. TETRABUTYLAMMONIUM 2-THIENYLTRIFLUOROBORATE. Organic Syntheses, N/A. [Link]

-

Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal, N/A. [Link]

-

Wikipedia. Chan–Lam coupling. Wikipedia, N/A. [Link]

-

Ley, S. V. et al. Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. PMC - NIH, 2016. [Link]

-

Siegler, M. A.; Elsevier, C. J. Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 2018, 8(7), 6543-6553. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 14. Sci-Hub. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction / Accounts of Chemical Research, 2007 [sci-hub.box]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Chan-Lam Coupling [organic-chemistry.org]

- 20. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. [(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A local story of research translation from bench to bedside: Designing kinetically stable organotrifluoroborates as the next generation of PET imaging agents | UBC Chemistry [chem.ubc.ca]

- 26. researchgate.net [researchgate.net]

- 27. par.nsf.gov [par.nsf.gov]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with Potassium 1H-pyrazole-5-trifluoroborate

Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The choice of the organoboron nucleophile is critical to the success of this transformation. While boronic acids have been the traditional workhorses, their inherent limitations, such as propensity for protodeboronation and challenging purification, have driven the search for more robust alternatives.[3][4]

Potassium organotrifluoroborates have emerged as superior coupling partners, offering enhanced stability to both air and moisture.[3] These crystalline, free-flowing solids are easily handled and can be stored indefinitely at room temperature without special precautions, a significant advantage in both academic and industrial settings.[3][5][6] Their tetracoordinate nature renders them less susceptible to protodeboronation compared to their boronic acid counterparts, often allowing for the use of near-stoichiometric amounts of the nucleophile and improving the overall atom economy of the reaction.[1][5][6]

This guide provides a comprehensive overview and detailed protocols for the application of potassium 1H-pyrazole-5-trifluoroborate in Suzuki-Miyaura cross-coupling reactions, a transformation of significant interest for the synthesis of bioactive molecules and functional materials. Pyrazoles are a key structural motif in many pharmaceuticals and agrochemicals, and their efficient incorporation into complex molecules is of paramount importance.[6][7]

Mechanistic Insights: The Role of Hydrolysis in Trifluoroborate Activation

A key mechanistic feature of Suzuki-Miyaura reactions involving potassium organotrifluoroborates is the in situ hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which then participates in the catalytic cycle.[8][9] This "slow release" of the active boronic acid species can be advantageous, as it minimizes side reactions such as oxidative homocoupling and protodeboronation by maintaining a low concentration of the boronic acid in the reaction mixture.[8][9]

The rate of hydrolysis is dependent on several factors, including the nature of the organic substituent on the boron atom, the solvent system, and the base employed.[8][9] For some organotrifluoroborates, this hydrolysis can be the rate-limiting step of the overall cross-coupling reaction. Understanding and controlling this hydrolysis step is therefore crucial for optimizing the reaction conditions.

Below is a generalized diagram illustrating the key steps in the Suzuki-Miyaura catalytic cycle with potassium organotrifluoroborates.

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling with potassium organotrifluoroborates.

Experimental Protocols

Synthesis of this compound

The synthesis of potassium heteroaryltrifluoroborates is typically achieved by treating the corresponding boronic acid or boronate ester with potassium hydrogen fluoride (KHF₂). This method is generally high-yielding and provides the product as a stable, crystalline solid.[6]

Materials:

-

1H-Pyrazole-5-boronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Acetone

-

Diethyl ether

Procedure:

-

To a solution of 1H-pyrazole-5-boronic acid (1.0 equiv) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (3.0 equiv).

-

Stir the mixture vigorously at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid is then washed with hot acetone. The organic solution is filtered, and the solvent is removed to afford the this compound.[10]

-

If further purification is required, the solid can be dissolved in a minimal amount of hot acetone and precipitated with diethyl ether.[10]

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

The following protocol is a general guideline and may require optimization for specific substrates. The choice of palladium source, ligand, base, and solvent system can significantly impact the reaction outcome. For the cross-coupling of unprotected 1H-pyrazole-5-yltrifluoroborate, specific conditions have been reported to achieve high yields.[6]

Materials:

-

Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile) (1.0 equiv)

-

This compound (1.05-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or RuPhos (4-10 mol%)

-

Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water or THF/water)

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and sodium carbonate (3.0 equiv).[6]

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, prepare the palladium precatalyst by mixing palladium(II) acetate (5 mol%) and RuPhos (10 mol%).[6]

-

Add the palladium precatalyst to the Schlenk tube under a positive pressure of the inert gas.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 ratio) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Figure 2. A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Scope and Yields

The following table summarizes representative results for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides, demonstrating the utility of this methodology.

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 48 | 84 | [6] |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | [6] |

| 3 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 85 | 22 | 68 | [11] |

| 4 | 2-Bromopyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 79 | [6] |

Troubleshooting and Key Considerations

-

Incomplete Conversion: If the reaction stalls, consider increasing the catalyst/ligand loading, raising the reaction temperature, or using a more active ligand (e.g., Buchwald-type biaryl phosphine ligands).[12]

-

Protodeboronation: The presence of excess water or acidic impurities can lead to protodeboronation of the organotrifluoroborate. Ensure all reagents and solvents are of high purity and that the reaction is performed under anhydrous conditions if necessary.[6]

-